3-Amino-1-(furan-2-yl)butan-1-ol

Description

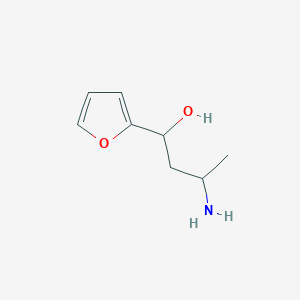

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(furan-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBZZZRVPRDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Amino 1 Furan 2 Yl Butan 1 Ol

Chemoenzymatic Approaches to Amino Alcohol Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes and the efficiency of chemical reactions to create stereochemically pure compounds. For the synthesis of chiral amino alcohols similar to 3-Amino-1-(furan-2-yl)butan-1-ol, this approach is particularly powerful.

A common strategy involves the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. For instance, lipases are frequently used for the kinetic resolution of racemic alcohols or their acetylated precursors. In the context of furan-containing structures, a chemoenzymatic route has been developed to produce enantiopure nitrogen-containing furfuryl alcohols from chitin-derived N-acetyl-D-glucosamine (NAG) nih.gov. This process integrates chemical catalysis to form the furan (B31954) ring intermediate, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), followed by an enzymatic reduction nih.gov. Carbonyl reductases, such as ScCR and YueD, have demonstrated the ability to selectively reduce the ketone to the corresponding (R)- or (S)-alcohol with exceptional yields and greater than 99% enantiomeric excess (ee) nih.gov.

Another prominent enzymatic method is the use of transaminases (TAs). These enzymes can catalyze the asymmetric amination of a ketone substrate to produce a chiral amine. For the synthesis of 1,2-amino alcohols, a chemoenzymatic strategy starting from simple aromatic methyl ketones has been demonstrated researchgate.net. The process involves a chemical bromination and hydrolysis to form a 2-hydroxyacetophenone (B1195853) intermediate, which is then converted to the final amino alcohol by a transaminase from Silicibacter pomeroyi with excellent enantioselectivity (>99% ee) researchgate.net. This principle can be applied to the synthesis of this compound by using 1-(furan-2-yl)-3-hydroxybutan-1-one as the substrate for the transaminase.

Furthermore, engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) represent a cutting-edge biocatalytic tool. These enzymes enable the one-step asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, achieving high stereoselectivity (>99% ee) and providing a direct route to chiral amino alcohols nih.gov.

| Enzyme Class | Substrate Type | Product Type | Key Findings |

| Carbonyl Reductase | Acetylfuran derivative | Chiral furfuryl alcohol | Yields >99%, ee >99% for both (R) and (S) enantiomers nih.gov. |

| Transaminase | Hydroxyketone | 1,2-Amino alcohol | Yields up to 62%, ee >99% researchgate.net. |

| Amine Dehydrogenase | α-Hydroxy ketone | Chiral amino alcohol | High stereoselectivity (>99% ee) with engineered enzymes nih.gov. |

Asymmetric Catalysis in the Production of Chiral Amino Alcohols

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and widely adopted strategy for synthesizing chiral molecules like this compound.

Transition Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metals, complexed with chiral ligands, are workhorses in asymmetric synthesis. Ruthenium, rhodium, iridium, and copper catalysts are commonly used for the asymmetric reduction of ketones and imines, which are key intermediates in amino alcohol synthesis.

A highly effective method is the asymmetric transfer hydrogenation (ATH) of α-amino ketones. Ruthenium catalysts, in particular, have been used for the ATH of unprotected α-amino ketones to produce chiral 1,2-amino alcohols with high yields and enantioselectivities often exceeding 99% ee acs.orgnih.gov. This method is advantageous as it is operationally simple and avoids the need for protecting groups on the amine acs.orgnih.gov. For the target compound, this would involve the asymmetric reduction of the corresponding α-amino ketone, 3-amino-1-(furan-2-yl)butan-1-one.

Copper-catalyzed reactions are also prominent, especially for the synthesis of γ-amino alcohols. A recent study demonstrated the copper-catalyzed asymmetric transformation of alkyne-functionalized oxetanes with amine reagents to produce chiral γ-amino alcohols with tertiary stereocenters researchgate.net. Palladium catalysis has been employed in domino coupling reactions to construct amidoaza nih.govhelicenes, which can then be converted into optically active axially chiral amino alcohols nih.gov.

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) |

| Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | Unprotected α-Amino Ketones | Chiral 1,2-Amino Alcohols | >99% nih.gov |

| Copper-Ligand | Propargylic Substitution | Alkyne-functionalized Oxetanes | Chiral γ-Amino Alcohols | High ee reported researchgate.net. |

| Palladium | Domino Coupling | - | Axially Chiral Amino Alcohols | High ee achieved nih.gov. |

Organocatalytic Methods for Stereoselective Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids, such as phosphoric acids, and amine-based catalysts are common.

For example, a chiral spirocyclic phosphoric acid has been shown to catalyze the 1,6-conjugate addition of indoles to para-quinone methides, yielding indole-containing oxindoles with up to 97% ee rsc.org. While not a direct synthesis of the target amino alcohol, this demonstrates the power of chiral phosphoric acids to control stereochemistry in additions to conjugated systems. A similar strategy could be envisioned for the conjugate addition of an amine source to an α,β-unsaturated furan-ketone precursor.

Chiral Resolution Techniques Applied to Amino Alcohol Precursors

Chiral resolution is a classical method used to separate a racemic mixture into its individual enantiomers. Although this method results in a maximum theoretical yield of 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), it remains a practical and widely used technique.

The most common approach is the formation of diastereomeric salts wikipedia.org. A racemic amino alcohol (or a precursor amine) is reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid wikipedia.org. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. After separation, the desired salt is treated with a base to liberate the pure enantiomer of the amino alcohol.

Another powerful resolution technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers on both analytical and preparative scales nih.gov. For example, an N-benzoylamino alcohol with axial chirality was successfully resolved using a Chiralpak® IA column, allowing for the isolation of both enantiomers with >99% ee nih.gov.

| Technique | Principle | Resolving Agent/Stationary Phase | Key Features |

| Diastereomeric Salt Crystallization | Formation of separable diastereomers | Chiral acids (e.g., tartaric, mandelic acid) | Classical, scalable method; success depends on crystallization properties wikipedia.org. |

| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phases (e.g., Chiralpak®) | High separation efficiency; applicable to a wide range of compounds nih.gov. |

Chiral Auxiliary-Mediated Synthetic Pathways

In this strategy, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans oxazolidinone auxiliaries are a well-known example. These are typically prepared from readily available amino alcohols and can be acylated. The resulting imide can then undergo stereoselective alkylation, aldol (B89426), or other reactions, with the bulky auxiliary effectively shielding one face of the enolate wikipedia.org.

A more innovative approach involves the use of a catalytically formed transient chiral auxiliary. In one such strategy, a palladium catalyst is used to install a chiral oxazolidine (B1195125) from an achiral propargylic amine precursor. This newly formed stereocenter then directs a highly diastereoselective hydrogenation of a double bond, ultimately leading to enantioenriched chiral amino alcohol precursors acs.org. Pseudoephedrine is another practical chiral auxiliary that can be used to synthesize highly enantiomerically enriched alcohols and other functional groups wikipedia.orgnih.gov.

Reductive Amination Strategies for the Formation of the Amino Alcohol Moiety

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (ketone or aldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine wikipedia.org.

For the synthesis of this compound, a direct approach would involve the reductive amination of 1-(furan-2-yl)butan-1,3-dione or a protected version thereof. However, a more common pathway involves the reduction of a pre-formed C=N bond.

A synthesis of the closely related 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol was achieved through the reduction of a 3-methyl-5-(5-methyl-furan-2-yl)-4,5-dihydro-isoxazole intermediate asianpubs.org. The N-O and C=N bonds of the isoxazole (B147169) ring were cleaved and reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding 1,3-amino alcohol in 40% yield asianpubs.org.

The reductive amination of furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), is well-documented. These reactions typically use ammonia or primary amines in the presence of a metal catalyst (e.g., Ni, Co, Ru) and a reducing agent (often H₂) to produce furfurylamines nih.govacs.orgdtu.dk. A Ni₆AlOₓ catalyst, for example, has been shown to be highly effective for the reductive amination of various aldehydes and ketones in aqueous ammonia under mild conditions nih.govacs.org.

| Precursor Type | Reagent/Catalyst | Product | Key Findings |

| Dihydroisoxazole (B8533529) | LiAlH₄ | 1,3-Amino alcohol | Cleavage and reduction of the heterocyclic ring gives the target amino alcohol asianpubs.org. |

| Furanic Aldehydes (e.g., HMF) | NH₃, H₂, Ni₆AlOₓ catalyst | Furfurylamine | High yields (up to 99%) under mild conditions in aqueous media nih.govacs.org. |

| Furanic Aldehydes | Primary Amines, H₂, Co@C catalyst | N-Substituted furfurylamines | Yields of 80-99% under mild conditions (60°C, 4 bar H₂) csic.es. |

Nucleophilic Ring Opening Reactions for Beta-Amino Alcohol Synthesis

The nucleophilic ring-opening of epoxides is a cornerstone for the synthesis of β-amino alcohols. growingscience.comrsc.org This method relies on the reaction of an amine nucleophile with an epoxide, leading to the formation of a C-N and a C-O bond on adjacent carbons. The regioselectivity of the ring-opening is a critical aspect, particularly with unsymmetrical epoxides.

Amine Reactivity with Epoxides

The reaction of amines with epoxides is a widely employed and efficient method for preparing β-amino alcohols. rroij.comgrowingscience.com The reaction typically proceeds via an S"N"2 mechanism, where the amine attacks one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors of the epoxide. In the case of terminal epoxides, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. rroij.com

Various catalysts can be employed to enhance the rate and regioselectivity of the aminolysis of epoxides. These include Lewis acids, such as zinc, rroij.com indium, rroij.com and aluminum rroij.com complexes, which activate the epoxide towards nucleophilic attack. Metal-free protocols, for instance, using acetic acid, have also been developed to afford β-amino alcohols in high yields and with excellent regioselectivity. rsc.org Furthermore, the use of water as a solvent and tertiary amines like DABCO or Et₃N as catalysts provides an environmentally friendly approach to this transformation. rsc.org

A study by Lizza and Moura-Letts demonstrated a solvent-directed, catalyst-free method for the regioselective synthesis of β-amino alcohols from primary amines and epoxides using a mixture of DMF and water. organic-chemistry.org This method proved effective for a range of epoxides and amines, showcasing its potential for synthesizing complex molecules. organic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Epoxide Ring-Opening with Amines

| Catalyst/Promoter | Amine Type | Epoxide Type | Conditions | Key Features | Reference |

| Diisopropoxy aluminium trifluoroacetate (B77799) (DIPAT) | Various | Symmetrical & Unsymmetrical | Room Temperature | Excellent yields, good to excellent selectivities | rroij.com |

| Zinc-based catalysts | Amines | Epoxides | - | Novel method | rroij.com |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Aromatic Amines | Epoxides | Solvent-free | High regioselectivity | rroij.com |

| Indium Tribromide | Aromatic Amines | Epoxides | Mild | Regio- and chemoselective | rroij.com |

| Heteropoly acid | Aromatic Amines | Epoxides | Water | Mild conditions, simple work-up | rroij.com |

| 1-ethylpyridinium trifluoro acetate (B1210297) ([EtPy][TFA]) | Amines | Epoxides | Mild, catalyst-free option | Ionic liquid as reaction medium | rroij.com |

| Organobismuth complex | Aromatic Amines | Epoxides | Aqueous media, Room Temp | Good stability and reusability | rroij.com |

| Mesoporous aluminosilicates | Aromatic Amines | Epoxides | Mild | High yields | rroij.com |

| Amberlist-15 | Amines | Oxiranes | Room Temperature | Excellent yields, high regioselectivity | rroij.com |

| Sulfated tin oxide | Aromatic & Aliphatic Amines | Epoxides | Room Temperature, 2 mol% catalyst | High regioselectivity, short reaction time | growingscience.com |

| Acetic Acid | Amines | Epoxides | Metal- and solvent-free | High yields, excellent regioselectivity | rsc.org |

| DABCO or Et₃N | Amines or Thiols | Epoxides | Water, 1 mol% catalyst | Mild conditions, good to excellent yields | rsc.org |

| None (Solvent-directed) | Primary Amines | Epoxides | DMF/H₂O, 60°C | Catalyst-free, high yields and regioselectivity | organic-chemistry.org |

| Cationic aluminum salen complex | Nitrogen-containing nucleophiles | Unbiased trans-epoxides | - | Catalyst-controlled regioselectivity | rsc.org |

Amine Reactivity with Cyclic Carbonates

The use of cyclic carbonates as an alternative to epoxides for the synthesis of β-amino alcohols offers significant safety and handling advantages. scirp.org Cyclic carbonates are less hazardous and the reactions can often be performed without high-pressure equipment or solvents. scirp.org The reaction of an amine with a cyclic carbonate proceeds via nucleophilic attack on a carbonyl carbon, followed by decarboxylation to yield the corresponding β-amino alcohol.

A study by Kinage et al. reported the highly regioselective synthesis of 1-(phenylamino)propan-2-ol (B3340236) from aniline (B41778) and propylene (B89431) carbonate using a large-pore Na-Y zeolite catalyst in a solvent-free system. scirp.org The proposed mechanism involves the nucleophilic attack of aniline on the less sterically hindered carbon of the propylene carbonate, followed by the loss of carbon dioxide. scirp.org Research has also shown that β-hydroxylamines exhibit enhanced reactivity towards cyclic carbonates compared to simple alkylamines, a finding supported by DFT investigations. rsc.org This enhanced reactivity can be beneficial for the production of polyhydroxyurethanes. rsc.org

Visible-Light Photoredox-Catalyzed Decarboxylative Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgdlut.edu.cn One significant application of this technology is the decarboxylative coupling of α-amino acids with carbonyl compounds to produce 1,2-amino alcohols. rsc.orgrsc.orgresearchgate.net

This method typically involves the generation of an α-amino radical from an N-aryl amino acid through a photoredox-catalyzed decarboxylation process. rsc.orgrsc.org This radical then couples with an aldehyde or ketone to form the desired 1,2-amino alcohol. rsc.orgrsc.org A key advantage of this approach is the use of readily available and abundant amino acids as starting materials. rsc.org

Research has demonstrated the feasibility of this reaction in water at room temperature, highlighting its environmentally friendly nature. rsc.orgrsc.org The protocol exhibits a broad substrate scope and is amenable to gram-scale synthesis. rsc.orgrsc.org Furthermore, this methodology has been successfully applied to DNA-conjugated carbonyls, demonstrating its potential in the synthesis of DNA-encoded libraries of sp³-rich 1,2-amino alcohols. acs.org

Photo-Induced Radical Relay Methods in Amino Alcohol Derivatization

Photo-induced radical relay strategies offer a novel approach to the synthesis of functionalized β-amino alcohol derivatives. organic-chemistry.orgnih.govgaylordchemical.com These methods often utilize photoredox catalysis to generate nitrogen-centered radicals, which then trigger a cascade of reactions to build complex molecular architectures. organic-chemistry.orgnih.gov

A study by Yu and coworkers described a photoredox-catalyzed, nitrogen-centered radical-triggered cascade reaction involving styrenes or phenylacetylenes, enol derivatives, and O-acyl hydroxylamines. organic-chemistry.orgnih.govgaylordchemical.com This one-pot radical reaction strategy, conducted in DMSO under mild conditions with an iridium catalyst, leads to the formation of highly functionalized β-amino alcohol derivatives with high regio- and chemoselectivity. organic-chemistry.orgnih.govgaylordchemical.com The reaction proceeds through the generation of an amidyl N-radical, its addition to an enol ether, and subsequent trapping by an olefin or alkyne. organic-chemistry.org This method has been shown to tolerate a wide variety of substrates and functional groups. gaylordchemical.com

Another approach involves the use of a radical relay chaperone to achieve enantioselective C-H amination of alcohols. nsf.gov This multi-catalytic system uses a chiral copper catalyst and an energy transfer photocatalyst to mediate a regioselective intramolecular hydrogen atom transfer, resulting in the formation of chiral β-amino alcohols. nsf.gov

Mannich-Type Reactions for Alpha-Hydroxy-Beta-Amino Ester Construction

Mannich-type reactions are a fundamental tool for the construction of β-amino carbonyl compounds, which can be subsequently reduced to form β-amino alcohols. organic-chemistry.orgorganic-chemistry.org The direct, stereoselective synthesis of α-hydroxy-β-amino esters represents a significant challenge.

One strategy involves the dynamic kinetic resolution of β-amino-α-keto esters via a Ru(II)-catalyzed asymmetric transfer hydrogenation. nih.gov This method provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. The required racemic α-keto esters can be prepared through a Mannich addition of ethyl diazoacetate to imines, followed by oxidation. nih.gov

Copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids with ketimines have also been developed. nih.gov This approach provides direct access to enantioenriched β²,³,³-amino acids with adjacent stereogenic centers. nih.gov

1,3-Dipolar Cycloaddition Reactions for Amino Alcohol Frameworks

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the synthesis of pyrrolidine-containing heterocycles. beilstein-journals.orgnih.govnih.gov While not a direct route to acyclic amino alcohols, this methodology provides access to cyclic frameworks that can be further elaborated. Azomethine ylides, often generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or ketones, act as 1,3-dipoles that react with various dipolarophiles. beilstein-journals.orgnih.gov

These reactions are known for their high regio- and stereoselectivity, allowing for the construction of complex, five-membered heterocyclic structures. nih.gov The versatility of this reaction is demonstrated by the wide range of amino acids, aldehydes, and dipolarophiles that can be employed, leading to a diverse array of spiro- and fused N-heterocycles. beilstein-journals.orgnih.gov For instance, a pseudo-five-component double cycloaddition reaction of glycine (B1666218) with arylaldehydes and N-substituted maleimides has been shown to produce pyrrolizidines in high yield and diastereoselectivity. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing safer and more efficient chemical processes.

Heterogeneous catalysts are crucial in green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and operational costs. nih.gov In the context of synthesizing this compound, a key step is the reductive amination of a suitable furan-based ketone precursor. Various heterogeneous catalysts have shown high efficacy in the reductive amination of furanic aldehydes and ketones. mdpi.comacs.org

For instance, nickel-based catalysts, such as Ni/SBA-15, have demonstrated high yields in the reductive amination of 5-hydroxymethylfurfural (HMF). mdpi.com These catalysts are valued for their moderate hydrogenation activity, which can selectively target the carbonyl group for amination without affecting the furan ring. mdpi.com Similarly, ruthenium-based catalysts, like Ru/Al2O3, have been effective in the amination of furan derivatives, yielding alcohol-amines as major products. unito.it Platinum-based catalysts supported on materials like porous TiO2 have also been explored for the reductive amination of levulinic acid, a biomass-derived ketone, under mild conditions. mdpi.com

The choice of catalyst can significantly influence the selectivity towards the desired primary amine. For example, in the reductive amination of furfural, a Rh/Al2O3 catalyst has shown high selectivity for the corresponding primary amine. The reaction is believed to proceed through an imine intermediate. nih.gov

The elimination or reduction of organic solvents is a key principle of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. Solvent-free reactions, or those conducted in greener solvents like water, are highly desirable.

The synthesis of β-amino alcohols, the structural class to which this compound belongs, has been achieved under solvent-free conditions. For example, the ring-opening of epoxides with amines, a common route to β-amino alcohols, can be efficiently catalyzed by MgO under solvent-free conditions, yielding β-substituted alcohols in high yields. researchgate.net Transition metal-based Lewis acids have also been shown to catalyze this reaction effectively without the need for a solvent. researchgate.net

While specific examples for the solvent-free synthesis of this compound are not abundant in the literature, the principles have been applied to similar structures. For instance, the reaction of trifluoroacetone with nitromethane (B149229) in the presence of a catalyst can proceed without a solvent to form a nitro alcohol, which can then be reduced to the corresponding β-amino alcohol. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible synthetic route to this compound could start from 1-(furan-2-yl)but-2-en-1-one. This intermediate can be subjected to a Michael addition with an amine, followed by the reduction of the ketone to an alcohol. To assess the atom economy of such a pathway, one would calculate the ratio of the molecular weight of the final product to the sum of the molecular weights of all reactants used in the synthesis.

For example, a 1,3-dipolar cycloaddition reaction to generate furan derivatives has been reported to proceed with perfect atom economy, where all atoms of the starting materials are found in the product. mdpi.com While not a direct synthesis of the target molecule, this illustrates the potential for designing highly atom-economical routes to furan-containing compounds. The development of catalytic, one-pot reactions is a key strategy for improving atom economy by reducing the number of synthetic steps and the need for intermediate purification.

Advanced Chemical Transformations and Derivatization of 3 Amino 1 Furan 2 Yl Butan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 3-Amino-1-(furan-2-yl)butan-1-ol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Common reactions targeting the primary amine include acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or acid anhydrides in the presence of a base can convert the amine into the corresponding amide. nih.gov This transformation is fundamental in peptide synthesis and for modifying the electronic properties of the amino group.

Alkylation of the primary amine can be achieved using alkyl halides, leading to the formation of secondary and tertiary amines. These reactions can introduce a wide range of alkyl or arylalkyl substituents, significantly altering the steric and electronic environment around the nitrogen atom.

Furthermore, the primary amine can react with sulfonyl chlorides to form sulfonamides, a functional group prevalent in many biologically active compounds. The reaction of amines with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, which can be further reduced to secondary amines. researchgate.netresearchgate.netnih.govresearchgate.net This reductive amination is a powerful tool for C-N bond formation.

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol in this compound provides another handle for chemical modification, primarily through oxidation, esterification, and etherification reactions.

Oxidation of the secondary alcohol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or more robust reagents such as chromic acid can yield the corresponding ketone, 3-amino-1-(furan-2-yl)butan-1-one. google.commdpi.comorganic-chemistry.orgshareok.org This ketone can then serve as a precursor for a variety of other transformations.

Esterification, the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) under acidic or basic catalysis, results in the formation of an ester. mdpi.com This reaction is widely used to protect the hydroxyl group or to introduce specific functionalities.

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.

Modifications and Transformations of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich heterocycle that can participate in a range of transformations, including oxidative dearomatization, cyclization, and palladium-catalyzed functionalizations.

Oxidative Furan Dearomatization Reactions

Oxidative dearomatization of furans can lead to the formation of various highly functionalized products. nih.gov For instance, treatment of furan derivatives with oxidizing agents can result in the formation of butenolides or other rearranged products, providing access to diverse molecular scaffolds.

Cyclization Reactions Involving Furan Moieties

The furan ring can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. Intramolecular Diels-Alder reactions of furan-tethered dienophiles are a powerful strategy for the synthesis of complex polycyclic systems. nih.gov Furthermore, the furan ring can participate in various acid-catalyzed cyclization reactions, leading to the formation of new heterocyclic rings. The Paal-Knorr synthesis, for example, utilizes 1,4-dicarbonyl compounds (which can be derived from furan) to form furans, pyrroles, or thiophenes. google.com

Palladium-Catalyzed Functionalizations of Furan Rings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be effectively applied to functionalize the furan ring. researchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups at various positions of the furan ring, typically starting from a halogenated furan derivative. These reactions offer a powerful means to construct complex molecules with high precision and efficiency.

Derivatization Strategies for Expanding Molecular Complexity

The strategic combination of reactions involving the amine, alcohol, and furan functionalities of this compound opens up avenues for creating a vast library of derivatives with increased molecular complexity.

Tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient approach. For example, a reaction sequence could involve an initial acylation of the amine, followed by an intramolecular cyclization involving the furan ring. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are another powerful tool. nih.govmdpi.com For instance, the Ugi or Passerini reactions could potentially incorporate this compound or its derivatives to rapidly generate complex and diverse molecular structures. mdpi.comcaltech.edu

Pathways to Spiro-Oxazolidine Ring Systems from Amino Alcohols

Spiro-oxazolidines are a class of heterocyclic compounds where an oxazolidine (B1195125) ring is connected to another ring system through a single, shared spiro-carbon atom. The synthesis of these structures often relies on the cyclization of amino alcohols. While specific literature detailing the synthesis of spiro-oxazolidines directly from this compound is not prevalent, established methodologies for 1,2-amino alcohol cyclization can be applied to construct these valuable scaffolds.

A primary and direct route involves the acid-catalyzed condensation of the amino alcohol with a cyclic ketone. In this proposed pathway, this compound can react with a cyclic ketone, such as cyclohexanone, to form a spiro-oxazolidine. The reaction typically proceeds via the initial formation of a hemiaminal intermediate from the reaction between the primary amine and the ketone, followed by an intramolecular cyclization where the hydroxyl group displaces the hemiaminal's hydroxyl group, leading to the formation of the stable five-membered oxazolidine ring after dehydration. The spirocyclic nature of the product arises from the use of a cyclic ketone as the carbonyl partner. Organocatalytic methods have also been developed for the asymmetric synthesis of spirooxindole-embedded oxazolidines from N-Boc ketimines and γ-hydroxy enones, highlighting a modern approach to such ring systems. acs.org

Below is a data table illustrating a proposed pathway for this transformation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Proposed Product | Product Class |

| This compound | Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 2-(Furan-2-yl)-4-methyl-1-oxa-4-azaspiro[4.5]decane | Spiro-Oxazolidine |

Functionalization of Furan-Substituted Amino Alcohol Intermediates

The furan ring and the amino alcohol side chain in this compound offer multiple sites for selective functionalization. The modification of these groups can be used to modulate the molecule's properties and to prepare a wide array of derivatives.

The furan core, while aromatic, is relatively electron-rich and can be sensitive to strong acids, oxidants, and high temperatures, which can limit the use of classical C-H functionalization methods. researchgate.net Therefore, developing new catalytic methods for the modification of the furan core is an active area of research. nih.gov The furan ring can undergo electrophilic substitution, typically at the C5 position (the carbon adjacent to the oxygen and furthest from the side chain), and can also act as a diene in cycloaddition reactions like the Diels-Alder reaction. numberanalytics.com Furthermore, intramolecular cyclization reactions involving substituted furans can lead to complex polycyclic structures. nih.gov

The amino alcohol moiety can undergo a variety of well-established chemical reactions. The primary amino group can be acylated to form amides, alkylated, or reacted with carbonyls to form imines. The secondary alcohol can be esterified or converted into an ether. The selective functionalization of one group in the presence of the other often requires the use of protecting groups or carefully controlled reaction conditions.

The following data tables summarize potential functionalization reactions for this intermediate.

Table 3.6.1: Functionalization of the Furan Ring

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-furan derivative |

| Nitration | Acetyl nitrate | C5 | 5-Nitro-furan derivative |

| Friedel-Crafts Acylation | Acetic anhydride, Lewis Acid (e.g., BF₃·OEt₂) | C5 | 5-Acetyl-furan derivative |

| Diels-Alder Reaction | Maleic anhydride | C2, C5 | [4+2] Cycloaddition adduct |

| C-H Arylation | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂) | C5 | 5-Aryl-furan derivative |

Table 3.6.2: Derivatization of the Amino Alcohol Moiety

| Targeted Group | Reaction Type | Reagent | Product Type |

| Amino Group | N-Acylation | Acetyl chloride, Base | N-Acetylated amide |

| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkylated amine |

| Hydroxyl Group | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Strong base (e.g., NaH) | Ether |

| Hydroxyl Group | Esterification | Acetic anhydride, Pyridine | Acetate (B1210297) ester |

| Alcohol Group | Oxidation | PCC or Swern Oxidation | β-Amino ketone |

These transformations highlight the synthetic utility of this compound as a building block for creating a diverse library of complex molecules.

Stereochemical Aspects and Chiral Applications of 3 Amino 1 Furan 2 Yl Butan 1 Ol

Diastereoselective Synthesis of 3-Amino-1-(furan-2-yl)butan-1-ol and Related Structures

The diastereoselective synthesis of 1,3-amino alcohols is a foundational challenge in organic chemistry, with solutions often involving the stereocontrolled reduction of precursor molecules or cycloaddition strategies. For structures closely related to this compound, synthetic routes have been developed that establish the relative stereochemistry of the two chiral centers.

A notable synthesis for the analogous compound, 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol , proceeds through a dihydroisoxazole (B8533529) intermediate. asianpubs.org This method begins with the cycloaddition reaction between a vinyl furan (B31954) and a nitrile oxide (generated in situ from nitroethane) to form a 3-methyl-5-(5-methylfuran-2-yl)-4,5-dihydro-isoxazole. asianpubs.org The subsequent reduction of this heterocyclic intermediate using a hydride reagent like Lithium Aluminium Hydride (LiAlH₄) cleaves the N-O bond, reducing the cyclic structure to the acyclic 1,3-amino alcohol. asianpubs.org While this specific example yields a mixture of products, including the desired amino alcohol and an oxime, it highlights a viable pathway. asianpubs.org The diastereoselectivity of such reductions can often be influenced by the choice of reducing agent and reaction conditions.

General strategies for the diastereoselective synthesis of β-amino alcohols often rely on the reduction of β-amino ketones. The stereochemical outcome is governed by the directing influence of the amino group, which can be protected with a bulky chiral auxiliary to control the facial selectivity of the hydride attack on the carbonyl group.

Enantioselective Synthesis and Control of Stereocenters in this compound

Achieving enantiopure forms of this compound requires strategies that can differentiate between the enantiomers. Common methods include asymmetric synthesis, where the stereocenters are set with a high degree of enantioselectivity, or the resolution of a racemic mixture.

One powerful strategy is the asymmetric reduction of a prochiral ketone . The precursor, 3-Amino-1-(furan-2-yl)butan-1-one , is a known compound that can serve as the starting point for such a transformation. smolecule.comuni.lu Catalytic asymmetric transfer hydrogenation, often employing ruthenium catalysts with chiral ligands, is a highly effective method for converting α- and β-amino ketones into their corresponding chiral amino alcohols with high yields and excellent enantioselectivities (>99% ee). nih.gov

Another prominent approach is biocatalysis . Transaminases, for instance, can be used in the asymmetric synthesis of chiral amines from prochiral ketones with high stereoselectivity. mdpi.com By coupling a transaminase with a secondary enzyme to remove by-products, reaction equilibria can be shifted to favor product formation, achieving high conversion and enantiomeric excess. mdpi.com

Chiral resolution offers an alternative path. This involves reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomerically pure acid like mandelic acid, to form a pair of diastereomeric salts. mdpi.com These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the desired enantiomer of the amino alcohol. This technique has been successfully applied to separate the enantiomers of 3-amino-1-butanol, a structurally similar compound. mdpi.comchemicalbook.com

This compound as a Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of enantiopure this compound makes it a valuable chiral building block for the synthesis of more complex molecules. The bifunctional nature of the 1,3-amino alcohol moiety allows for its incorporation into a variety of molecular scaffolds.

Research has shown that the related 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol can be used to synthesize heterocyclic structures. For example, it reacts with an iodoalkenal to form a substituted smolecule.comresearchgate.netoxazinane . asianpubs.org This transformation demonstrates its utility in constructing new ring systems where the stereocenters of the amino alcohol are preserved, thereby transferring the chirality to the new, more complex product. Such oxazinanes are important substructures in natural products and pharmacologically active compounds.

Chiral amines and amino alcohols are fundamental starting materials in the pharmaceutical and agrochemical industries. mdpi.com The furan moiety itself is a key component in numerous natural products and approved drugs, valued for its versatile reactivity and ability to engage in various biological interactions. ijsrst.comnih.gov The combination of these features in a single chiral molecule underscores the potential of this compound as a precursor for novel, biologically active agents.

Utility of this compound Derivatives as Chiral Catalysts or Auxiliaries

The temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction is a cornerstone of asymmetric synthesis, a process that relies on chiral auxiliaries . wikipedia.org Chiral 1,2-amino alcohols are well-known for their effectiveness as chiral auxiliaries in a range of transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Furthermore, chiral amino alcohols can act as ligands for metal-based catalysts. Their amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that enforces stereoselectivity in catalytic reactions. For example, chiral amino alcohols have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net The steric and electronic properties of the amino alcohol ligand directly influence the enantiomeric excess of the product. researchgate.net Complexes of metals like zinc, copper, and cobalt with chiral amino alcohols have been synthesized and explored for their catalytic potential. alfa-chemistry.com

Given these precedents, derivatives of this compound hold significant potential for similar applications. The furan ring could further influence the catalytic activity or selectivity through electronic effects or additional coordination possibilities. By modifying the amino or hydroxyl group, a range of chiral ligands or auxiliaries could be developed, tailored for specific asymmetric transformations such as reductions, additions, or C-C bond-forming reactions. rsc.org

Spectroscopic Characterization and Structural Elucidation of 3 Amino 1 Furan 2 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 3-Amino-1-(furan-2-yl)butan-1-ol in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments and their intricate relationships can be constructed.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR) Analysis

One-dimensional NMR spectra provide fundamental information regarding the chemical environment, multiplicity, and integration of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups. The furan (B31954) ring protons will appear in the aromatic region, while the protons of the butanol chain will be in the aliphatic region. The protons of the hydroxyl and amino groups are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The furan ring carbons will resonate at lower field compared to the sp³-hybridized carbons of the butanol chain. The carbon atom attached to the electronegative oxygen of the hydroxyl group (C1) is expected to be significantly deshielded.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the nitrogen in this compound would be characteristic of a primary aliphatic amine.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.75 | dd | 1H | 68.5 |

| 2 | 1.85 (a), 1.70 (b) | m | 2H | 42.0 |

| 3 | 3.10 | m | 1H | 48.0 |

| 4 | 1.15 | d | 3H | 23.0 |

| 1' | - | - | - | 156.0 |

| 2' | 6.30 | dd | 1H | 106.0 |

| 3' | 6.25 | t | 1H | 110.0 |

| 4' | 7.35 | dd | 1H | 142.0 |

| -OH | 3.50 | br s | 1H | - |

| -NH₂ | 1.90 | br s | 2H | - |

Note: This is a hypothetical dataset based on known chemical shift ranges and data from similar structures. dd = doublet of doublets, m = multiplet, d = doublet, br s = broad singlet, t = triplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and for probing the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H1 and the diastereotopic protons at C2, between the C2 protons and H3, and between H3 and the methyl protons at C4. It would also confirm the coupling between the furan ring protons (H2', H3', and H4').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal at δC 68.5 would show a cross-peak with the proton signal at δH 4.75, confirming its assignment to C1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the H1 proton to C2', C1', and C2; from the H4 methyl protons to C3 and C2; and from the furan protons to other furan carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry of the chiral centers at C1 and C3. For example, the presence or absence of NOE cross-peaks between H1 and H3 could help to elucidate the preferred conformation and the relative orientation of the substituents along the C1-C3 bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, N-H, C-O, C-N, and furan ring vibrations.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3400-3200 | Broad, Strong |

| N-H (Amine) | Stretching | 3350-3250 | Medium, Doublet |

| C-H (Furan) | Stretching | ~3120 | Medium |

| C-H (Aliphatic) | Stretching | 2960-2850 | Strong |

| N-H (Amine) | Bending | 1650-1580 | Medium |

| C=C (Furan) | Stretching | ~1580, 1500, 1450 | Medium-Strong |

| C-O (Alcohol) | Stretching | ~1050 | Strong |

| C-N (Amine) | Stretching | ~1150 | Medium |

The broad O-H stretching band and the characteristic doublet for the N-H stretch would be prominent features of the spectrum, confirming the presence of the alcohol and primary amine groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For this compound (C₈H₁₃NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for confirming its molecular formula.

Calculated Exact Mass for [C₈H₁₃NO₂ + H]⁺: 156.1019 u

A measured HRMS value matching this calculated mass to within a few parts per million would provide strong evidence for the proposed molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol, ammonia (B1221849) (NH₃) from the amine, and cleavage of the butanol side chain. The furan ring itself is relatively stable and would likely be observed in several fragment ions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Structure

While NMR, IR, and MS can elucidate the connectivity and provide clues about the stereochemistry, only X-ray crystallography can provide an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry of chiral centers.

For this compound, which has two chiral centers at C1 and C3, there are four possible stereoisomers ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)). If a single enantiomer or a diastereomer of the compound can be crystallized, X-ray diffraction analysis of the single crystal would reveal:

The precise bond lengths and bond angles of all atoms in the molecule.

The conformation of the butanol chain and the orientation of the furan ring.

The intramolecular and intermolecular hydrogen bonding network in the crystal lattice, involving the hydroxyl and amino groups.

The absolute configuration of the chiral centers (if a suitable heavy atom is present or through anomalous dispersion methods), which would definitively assign the R/S configuration to C1 and C3.

As of the current literature survey, no publicly available X-ray crystallographic data for this compound has been found. Therefore, the definitive solid-state structure and absolute stereochemistry remain to be experimentally determined.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a chemical compound. This analysis is crucial for validating the empirical formula of a newly synthesized or isolated compound. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the purity and elemental makeup of the substance.

For this compound, the proposed molecular formula is C₈H₁₃NO₂. nih.govbldpharm.com The theoretical elemental composition is calculated based on its molecular weight of approximately 155.19 g/mol . bldpharm.com This theoretical composition serves as the benchmark against which experimental results from techniques like combustion analysis are compared.

The validation process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

The data below shows the theoretical elemental percentages for this compound. A close correlation between these theoretical values and experimental findings would be required to confirm the empirical formula C₈H₁₃NO₂ and, by extension, support the proposed molecular structure. While specific experimental data for this compound is not detailed in the reviewed literature, the table illustrates the expected values used for such validation.

**Table 1: Theoretical Elemental Composition of this compound (C₈H₁₃NO₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 61.96% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 8.46% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.03% |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.62% |

| Total | 155.22 | 100.00% |

Note: Atomic masses are rounded for this calculation. The total molecular weight may vary slightly based on the precision of atomic mass values used.

Computational and Theoretical Investigations of 3 Amino 1 Furan 2 Yl Butan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for optimizing molecular geometry and understanding the electronic properties of molecules like 3-Amino-1-(furan-2-yl)butan-1-ol.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For a molecule containing C, H, N, and O atoms, a common and effective choice would be the Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and lone pairs, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes.

For the exchange-correlation functional, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often a good starting point as it balances accuracy and computational cost. researchgate.netnih.gov Other functionals, such as the range-separated hybrid CAM-B3LYP or functionals from the Minnesota family (e.g., M06-2X), might also be employed to provide a comparative analysis, especially for excited state properties. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich furan (B31954) ring and the nitrogen atom of the amino group, while the LUMO would be distributed over the furan ring and the butanol backbone. A hypothetical DFT calculation could yield the following results:

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.54 |

| HOMO-LUMO Gap | 5.71 |

This is a hypothetical data table for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be expected around the oxygen atom of the furan ring and the hydroxyl group, as well as the nitrogen of the amino group, making these the likely sites for electrophilic interaction. ustc.edu.cn The hydrogen atoms of the amino and hydroxyl groups would exhibit the most positive potential, indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a detailed understanding of charge transfer and hyperconjugative interactions that contribute to molecular stability. acadpubl.eu The analysis focuses on the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a key output.

For this compound, significant hyperconjugative interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent C-C and C-H bonds. For example, a significant interaction might be the delocalization of the nitrogen lone pair (n) into the antibonding σ* orbital of an adjacent C-C bond.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N5 | σ* (C3-C4) | 3.85 |

| LP (1) O2 | σ* (C1-C10) | 2.50 |

| σ (C1-H11) | σ* (C2-C3) | 1.98 |

This is a hypothetical data table for illustrative purposes. Atom numbering is arbitrary.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their UV-Vis absorption spectra. rsc.orgmdpi.com By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum.

For this compound, the electronic transitions in the UV-Vis region would likely correspond to π → π* transitions within the furan ring and potentially n → π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The calculations are typically performed using the same functional and basis set as the ground-state optimization, often within a solvent model (like the Polarizable Continuum Model, PCM) to account for solvent effects.

A hypothetical TD-DFT calculation could predict the following electronic transitions:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.88 | 254 | 0.125 | HOMO -> LUMO (π → π) |

| 5.45 | 227 | 0.088 | HOMO-1 -> LUMO (π → π) |

| 6.10 | 203 | 0.015 | HOMO -> LUMO+1 (n → π*) |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov

Simulations would typically be performed using a classical force field (e.g., AMBER, CHARMM) in a solvent box (e.g., water) to mimic physiological conditions. Analysis of the simulation trajectory can reveal stable intramolecular hydrogen bonds, such as between the amino group and the hydroxyl group, which would significantly influence the molecule's preferred conformation. Furthermore, MD simulations can be used to study intermolecular interactions with other molecules, such as solvent molecules or biological receptors, by analyzing radial distribution functions and hydrogen bond lifetimes.

In Silico Modeling for Ligand-Target Interaction Prediction (excluding specific biological outcomes)

In the realm of computational chemistry and drug design, in silico modeling is a powerful tool used to predict how a small molecule, or "ligand," might interact with a biological target, typically a protein. This process, often referred to as molecular docking, involves creating three-dimensional models of both the ligand and the target protein and then computationally "docking" the ligand into the protein's binding site to predict the preferred binding orientation and affinity.

These predictive models are instrumental in the early stages of drug discovery, allowing researchers to screen large libraries of compounds against a specific target, thereby prioritizing which molecules should be synthesized and tested in the laboratory. The predictions are based on scoring functions that estimate the binding energy, taking into account various factors such as electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes.

A typical output from such a study would include:

Binding Affinity: A numerical value (often expressed in kcal/mol) that estimates the strength of the interaction between the ligand and the target. Lower values generally indicate a stronger predicted interaction.

Interaction Types: A description of the specific non-covalent bonds that stabilize the ligand-target complex. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking.

Interacting Residues: A list of the specific amino acids within the protein's binding site that are predicted to form key interactions with the ligand.

Table 1: Illustrative Data Table for Ligand-Target Interaction Predictions

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interaction Types |

| Hypothetical Target A | - | - | - |

| Hypothetical Target B | - | - | - |

| Hypothetical Target C | - | - | - |

| Note: This table is for illustrative purposes only. No actual data for this compound is available. |

Table 2: Illustrative Breakdown of Predicted Interaction Types

| Target Protein | Hydrogen Bond Donors/Acceptors | Hydrophobic Interaction Residues | Pi-Stacking Interaction Residues |

| Hypothetical Target A | - | - | - |

| Hypothetical Target B | - | - | - |

| Note: This table is for illustrative purposes only. No actual data for this compound is available. |

Given the current state of research, any discussion on the in silico modeling of this compound remains purely speculative. Future computational studies would be necessary to generate the data required for a thorough analysis of its potential ligand-target interactions. Such research would first involve identifying potential biological targets of interest, followed by rigorous molecular docking and simulation studies to predict and analyze the binding modes and affinities. Until such studies are conducted and published, the computational and theoretical understanding of this specific compound's interactions remains an open area for scientific inquiry.

Applications of 3 Amino 1 Furan 2 Yl Butan 1 Ol As a Versatile Building Block

Role in the Synthesis of Complex Organic Molecules and Heterocyclic Systems

The furan (B31954) nucleus within 3-Amino-1-(furan-2-yl)butan-1-ol serves as a versatile precursor for a variety of other heterocyclic systems. The furan ring can be chemically transformed through reactions such as oxidation, reduction, and cycloaddition. For instance, the oxidation of furan derivatives can lead to the formation of pyranones, while reduction can yield tetrahydrofuran (B95107) structures, which are prevalent in many natural products.

A key reaction of the furan moiety is its participation in Diels-Alder reactions, where it can act as a diene. This allows for the construction of complex bicyclic systems, which can be further elaborated into a range of carbocyclic and heterocyclic frameworks. The amino alcohol portion of the molecule provides additional handles for chemical modification, enabling its incorporation into larger and more complex molecular scaffolds. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified, allowing for the attachment of various side chains and functional groups.

A study on the synthesis of a related compound, 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol, highlights the utility of such molecules as synthetic intermediates. In this research, the amino alcohol was generated from a dihydroisoxazole (B8533529) precursor, demonstrating a viable pathway to this class of compounds. This intermediate was then utilized in an attempt to construct more complex heterocyclic systems, underscoring the potential of these building blocks in synthetic chemistry. nih.gov

| Precursor | Reagent | Product | Application |

| 3-Methyl-5-(5-methyl-furan-2-yl)-4,5-dihydro-isoxazole | Lithium aluminium hydride | 3-Amino-1-(5-methylfuran-2-yl)butan-1-ol | Intermediate for heterocyclic synthesis |

| Furan | Dienophile | Bicyclic adduct | Precursor to complex carbocycles and heterocycles |

Intermediacy in the Derivatization of Furan-Based Pharmacophores

The furan ring is a recognized pharmacophore present in a number of approved drugs and biologically active compounds. nih.gov Its presence in a molecule can influence pharmacokinetic and pharmacodynamic properties. Therefore, the synthesis of novel furan derivatives is of significant interest in medicinal chemistry. This compound represents a valuable intermediate for the derivatization of such furan-based pharmacophores.

The amino and hydroxyl groups of the butanol side chain provide convenient points for modification, allowing for the exploration of structure-activity relationships (SAR). By systematically altering the substituents on these functional groups, medicinal chemists can fine-tune the biological activity of the resulting compounds. For example, the amino group can be incorporated into amide or sulfonamide linkages, which are common features in many drug molecules. The hydroxyl group can be modified to form ethers or esters, potentially improving properties such as solubility or metabolic stability.

The stereochemistry of the amino alcohol is also a critical factor in its potential as a pharmacophore. The presence of two chiral centers in this compound means that it can exist as four possible stereoisomers. The biological activity of these stereoisomers can vary significantly, and the ability to selectively synthesize a single, desired stereoisomer is a key challenge and opportunity in drug discovery.

Contribution to the Construction of Optically Active Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a drug can have a profound impact on its efficacy and safety. slideshare.netnih.gov this compound, with its two chiral centers, is an attractive building block for the construction of optically active molecules.

The stereoselective synthesis of γ-amino alcohols is a well-established field, with numerous methods available for controlling the relative and absolute stereochemistry of these motifs. These methods can be applied to the synthesis of specific stereoisomers of this compound. For instance, diastereoselective reductions of β-amino ketones or asymmetric hydrogenations can be employed to produce either syn- or anti-diastereomers with high levels of stereocontrol.

Once obtained in enantiomerically pure form, this chiral building block can be used to introduce stereocenters into larger molecules. The furan ring itself can serve as a scaffold for the attachment of other chiral fragments, leading to the creation of complex, polycyclic systems with multiple stereocenters. The development of synthetic routes to chiral furan-containing building blocks is an active area of research, with applications in the total synthesis of natural products and the design of new chiral ligands for asymmetric catalysis.

| Synthetic Strategy | Key Feature | Outcome |

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst | Enantioselective reduction of a ketone to a specific alcohol stereoisomer |

| Diastereoselective Reduction | Substrate control with a chiral auxiliary | Formation of a specific diastereomer of the amino alcohol |

| Kinetic Resolution | Enzymatic or chemical resolution | Separation of a racemic mixture into its constituent enantiomers |

Potential in Advanced Materials Science Through Molecular Architecture

The unique molecular architecture of this compound also lends itself to applications in materials science. The furan moiety can be polymerized, either through ring-opening polymerization or through reactions involving the double bonds within the ring. This can lead to the formation of furan-based polymers with interesting electronic and optical properties.

The amino and hydroxyl groups provide sites for cross-linking or for the attachment of other functional monomers, allowing for the creation of a wide range of polymeric materials with tailored properties. For example, the incorporation of this amino alcohol into a polymer backbone could introduce sites for hydrogen bonding, which can influence the material's mechanical properties and thermal stability.

Furthermore, the bifunctional nature of this compound makes it a potential candidate for the construction of self-assembling molecular systems. Amphiphilic molecules, which contain both hydrophilic and hydrophobic regions, can spontaneously form ordered structures in solution, such as micelles or vesicles. By appropriate modification of the furan ring (hydrophobic) and the amino alcohol side chain (hydrophilic), it may be possible to design derivatives of this compound that exhibit self-assembly behavior, with potential applications in drug delivery, nanotechnology, and the creation of "smart" materials that respond to external stimuli.

Structure Activity Relationship Sar Studies of 3 Amino 1 Furan 2 Yl Butan 1 Ol Derivatives General Principles

Methodologies for Investigating Structural Modifications and Their Influence on Molecular Interactions

The investigation of structural modifications of 3-amino-1-(furan-2-yl)butan-1-ol derivatives and their impact on molecular interactions employs a variety of experimental and computational techniques. A primary methodology involves the systematic synthesis of analogues where specific parts of the molecule are altered. ijabbr.com This can include substitutions on the furan (B31954) ring, modifications of the amino group, and changes to the stereochemistry of the chiral centers.

Once synthesized, these derivatives are subjected to biological assays to determine their activity. nih.gov These assays can range from in vitro enzyme inhibition studies to cell-based assays measuring a specific biological response. nih.gov The goal is to correlate the structural changes with the observed changes in biological activity. For instance, tribological experiments coupled with techniques like quartz crystal microbalance with dissipation monitoring and fluorescence microscopy can be used to understand how these molecules interact with biological surfaces and how those interactions are affected by structural changes. utwente.nl

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide detailed information about the three-dimensional structure of the derivatives and their complexes with biological targets. This allows for a precise understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding.

Impact of Furan Ring Substitutions on Binding Affinity and Selectivity Profiles

The position of the substituent on the furan ring is also crucial. Furan rings preferentially undergo lithiation and electrophilic addition at the 2 and 5 positions, making the introduction of functional groups into the 3 and 4 positions more challenging. psu.edu The use of blocking groups, such as organosilyl moieties, can help direct substitution to the desired position. psu.edu

Studies on related furan-containing compounds have shown that replacing the furan ring with other heterocycles, such as thiophene (B33073) or selenophene (B38918), can lead to significant changes in biological activity. nih.gov These modifications alter the geometry and electronic distribution of the molecule, thereby affecting its interaction with the target. For example, in a series of furamidine (B1674271) analogues, replacing the furan spacer with thiophene or selenophene resulted in stronger DNA minor groove binders with enhanced antiprotozoal activity. nih.gov

The following table summarizes the impact of furan ring modifications on the biological activity of various furan derivatives:

| Compound Class | Furan Ring Modification | Impact on Biological Activity |

| Furamidine Analogues | Replacement with thiophene or selenophene | Enhanced DNA binding and antiprotozoal activity nih.gov |

| Furan-2-carboxamides | Introduction of various substituents | Potent antiproliferative activity against cancer cell lines nih.gov |

| 1,2,3,4-Substituted-Furans | Introduction of phenylethynyl group | Significant fungicidal activity sciencepublishinggroup.com |

Effects of Amino Group Modifications on Molecular Recognition

The amino group in this compound is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. smolecule.com Modification of this group can therefore have a profound effect on molecular recognition and biological activity.

Common modifications include N-alkylation, N-acylation, and conversion to other nitrogen-containing functional groups. These changes can alter the basicity, steric bulk, and hydrogen bonding capacity of the amino group. For example, the synthesis of 5-bromo-2-furoylamino acids and their methyl esters has been reported, demonstrating the feasibility of acylating the amino group of related compounds. pjps.pk

In the context of drug design, converting the amino group to a PROTAC (Proteolysis-Targeting Chimera) linker has been a successful strategy. For instance, a series of PROTACs were developed by conjugating a VHL ligand to a SMARCA2/4 bromodomain ligand, which contained a modified amino group, leading to potent protein degradation. nih.gov

The table below illustrates the effects of amino group modifications on the activity of different compound series:

| Parent Compound | Amino Group Modification | Resulting Activity |

| This compound | Reductive amination with an appropriate amine | Synthesis of derivatives with potential biological activity smolecule.com |

| SMARCA2/4 bromodomain ligand | Conjugation to a VHL ligand via a linker | Potent and selective degradation of SMARCA2/4 proteins nih.gov |

| Amino acids | Reaction with 5-bromo-2-furoyl chloride | Synthesis of furan-containing amino acid derivatives with potential biological activity pjps.pk |

Stereochemical Influence on Ligand-Target Complementarity

This compound contains two chiral centers, at the carbon bearing the hydroxyl group and the carbon bearing the amino group. This gives rise to four possible stereoisomers. The stereochemistry of a molecule is often a critical determinant of its biological activity, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

The spatial arrangement of the functional groups in each stereoisomer will dictate how well it can fit into the binding site of a target protein, a concept known as ligand-target complementarity. nih.gov Even subtle changes in the three-dimensional structure can lead to significant differences in binding affinity and efficacy. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. nih.gov

The synthesis of specific stereoisomers of this compound can be achieved through stereoselective synthesis or by separation of a racemic mixture. asianpubs.org The biological activity of each individual stereoisomer can then be evaluated to determine the optimal configuration for interaction with a particular target.

Research on lapatinib, a kinase inhibitor, showed that metabolic modifications on different sides of the molecule were preferentially catalyzed by different cytochrome P450 enzymes, and in silico docking supported the role of stereochemistry in these interactions. acs.org

Computational Approaches to SAR Elucidation (e.g., Pharmacophore Modeling, Ligand Efficiency Metrics)

Computational methods play an increasingly important role in understanding the structure-activity relationships of drug candidates. youtube.com These approaches can provide valuable insights into how a molecule interacts with its target and can help guide the design of more potent and selective analogues.